Glycine Receptor Inhibition Potency: Dihydrokavain Demonstrates 40-Fold Lower Activity than DL-Kavain, Enabling Anxiolytic Effect with Reduced Sedation Potential
In a direct head-to-head comparison using recombinant homomeric human α1 glycine receptors expressed in HEK293 cells, dihydrokavain displayed an IC50 of 3.23 ± 0.10 mM, which is 40-fold less active than DL-kavain (IC50 = 0.077 ± 0.002 mM) and 10-fold less active than yangonin (IC50 = 0.31 ± 0.04 mM) [1].
| Evidence Dimension | Inhibition of human α1 glycine receptor |
|---|---|
| Target Compound Data | IC50 = 3.23 ± 0.10 mM |
| Comparator Or Baseline | DL-kavain IC50 = 0.077 ± 0.002 mM; yangonin IC50 = 0.31 ± 0.04 mM |
| Quantified Difference | 40-fold less active than DL-kavain; 10-fold less active than yangonin |
| Conditions | Recombinant homomeric human α1 glycine receptors expressed in HEK293 cells, patch-clamp electrophysiology |
Why This Matters
For applications seeking anxiolytic effects without glycine receptor-mediated sedation or motor impairment, dihydrokavain's lower potency at this site translates into a wider therapeutic window compared to DL-kavain.
- [1] Hegazy NH, Breitinger HG, Breitinger U. Kavalactones from Kava (Piper methysticum) root extract as modulators of recombinant human glycine receptors. Biol Chem. 2019;400(9):1205-1215. doi:10.1515/hsz-2019-0112. PMID: 31141476. View Source
